molecular formula C16H13F3N4OS2 B258879 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B258879
M. Wt: 398.4 g/mol
InChI Key: IKNQZOVBXPFWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit certain enzymes involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce changes in the expression of various genes and proteins involved in cell signaling pathways, leading to its anti-cancer and anti-inflammatory effects. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its potent anti-cancer activity and low toxicity towards normal cells. However, one of the limitations is the lack of understanding of its exact mechanism of action, which may hinder further development and optimization of the compound.

Future Directions

There are several future directions for research on 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate its anti-cancer activity and explore its potential use in combination with other anti-cancer agents. Another direction is to study its anti-inflammatory and antimicrobial properties in more detail. Additionally, further studies are needed to elucidate its exact mechanism of action and optimize its structure for improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is in the field of cancer research, where the compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent, as well as for its antimicrobial properties.

properties

Molecular Formula

C16H13F3N4OS2

Molecular Weight

398.4 g/mol

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H13F3N4OS2/c1-23-14(12-6-3-7-25-12)21-22-15(23)26-9-13(24)20-11-5-2-4-10(8-11)16(17,18)19/h2-8H,9H2,1H3,(H,20,24)

InChI Key

IKNQZOVBXPFWOM-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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